molecular formula C6H6ClNS B8226173 2-Chloro-5-methylpyridine-3-thiol

2-Chloro-5-methylpyridine-3-thiol

Cat. No.: B8226173
M. Wt: 159.64 g/mol
InChI Key: MUFXBFKUQVETBB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-thiol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a thiol (-SH) group at position 2. Thiol-containing pyridines are critical intermediates in medicinal chemistry and agrochemical synthesis due to their reactivity and ability to act as nucleophiles or metal-binding ligands .

Properties

IUPAC Name

2-chloro-5-methylpyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFXBFKUQVETBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-5-methylpyridine-3-thiol with three structurally related pyridine derivatives from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Reactivity
Compound Name Key Substituents Molecular Formula Molecular Weight Reactivity/Applications
2-Chloro-5-methylpyridine-3-thiol Cl (C2), CH₃ (C5), SH (C3) C₆H₆ClNS 159.63 (calc.) Nucleophilic thiol for cross-coupling; potential agrochemical intermediate
2-Chloro-5-hydroxymethylpyridine Cl (C2), CH₂OH (C5) C₆H₆ClNO 159.57 Hydroxymethyl group enables esterification; used in drug synthesis
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (C3), CF₃ (C5), COOCH₃ (C2) C₈H₅ClF₃NO₂ 239.58 Electron-withdrawing CF₃ enhances stability; used as a ligand in catalysis
2-Chloro-5-fluoro-3-iodo-pyridine Cl (C2), F (C5), I (C3) C₅H₂ClFIN 273.43 Halogen-rich structure for Suzuki-Miyaura coupling

Key Observations :

  • Thiol vs. Hydroxymethyl/Trifluoromethyl : The thiol group in the target compound offers distinct nucleophilic reactivity compared to the hydroxymethyl (polar, hydrogen-bonding) or trifluoromethyl (electron-withdrawing) groups in analogs. This makes it suitable for forming disulfide bonds or coordinating with metals, unlike its hydroxylated or fluorinated counterparts .
  • Halogen Diversity : The iodo and fluoro substituents in 2-Chloro-5-fluoro-3-iodo-pyridine facilitate cross-coupling reactions, whereas the chloro and methyl groups in the target compound may prioritize electrophilic aromatic substitution or steric effects .
Thermal and Solubility Properties
  • 2-Chloro-5-hydroxymethylpyridine : Polar hydroxymethyl group increases water solubility compared to the hydrophobic methyl and thiol groups in the target compound .
  • Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : The trifluoromethyl group and ester moiety enhance thermal stability (decomposition >200°C) but reduce solubility in polar solvents .

Preparation Methods

Bromination of 2-Chloro-5-methylpyridine

Hypothetically, bromination at position 3 could be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ (Equation 2):

CMPAIBNNBS, CCl43-Bromo-2-chloro-5-methylpyridine(Hypothetical Yield: 60–75%)\text{CMP} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}_4} \text{3-Bromo-2-chloro-5-methylpyridine} \quad \text{(Hypothetical Yield: 60–75\%)}

Challenges :

  • Regioselectivity influenced by chloro and methyl groups.

  • Competing bromination at positions 4 or 6 due to pyridine’s electron-deficient nature.

Direct Thiolation via Metal-Catalyzed Coupling

Transition-metal catalysis offers a streamlined route to CMP-3-thiol. Palladium-catalyzed C–S coupling between 3-bromo-CMP and thiolating agents (e.g., NaSH, thiophenol) could bypass intermediate isolation (Equation 4):

3-Bromo-CMPPd(OAc)2,XantphosNaSH, DMFCMP-3-thiol(Hypothetical Yield: 70–85%)\text{3-Bromo-CMP} \xrightarrow[\text{Pd(OAc)}_2, \text{Xantphos}]{\text{NaSH, DMF}} \text{CMP-3-thiol} \quad \text{(Hypothetical Yield: 70–85\%)}

Catalytic System :

  • Ligand: Xantphos (enhances stability of Pd(0)).

  • Base: Cs₂CO₃ (facilitates deprotonation).

Cyclization Approaches

While less explored, cyclization strategies using thiol-containing precursors could construct the pyridine ring with pre-installed functional groups. For example, a Hantzsch-like synthesis using β-thiol ketones and ammonium acetate might yield CMP-3-thiol (Equation 5):

CH3C(O)CH2SH+NH4OAcEtOHΔCMP-3-thiol(Hypothetical Yield: 40–55%)\text{CH}3\text{C(O)CH}2\text{SH} + \text{NH}_4\text{OAc} \xrightarrow[\text{EtOH}]{\Delta} \text{CMP-3-thiol} \quad \text{(Hypothetical Yield: 40–55\%)}

Limitations :

  • Low regiocontrol over substituent placement.

  • Competing side reactions due to thiol oxidation.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield Range
Diazotization/ThiolationDiazotization, bromination, substitutionHigh-purity CMP precursorMulti-step, moderate thiolation yield50–65%
Metal-Catalyzed CouplingDirect C–S bond formationFewer steps, high efficiencyCatalyst cost, sensitivity to O₂70–85%
CyclizationOne-pot ring formationAtom economyPoor regioselectivity, low yield40–55%

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-methylpyridine-3-thiol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 2-Chloro-5-methylpyridine-3-thiol typically involves nucleophilic substitution of a halogen atom (e.g., chlorine) with a thiol group. A plausible route is:

Starting Material: Begin with 2-Chloro-5-methylpyridine derivatives (e.g., 2-Chloro-5-(chloromethyl)pyridine, CAS 70258-18-3 ).

Thiol Introduction: React with sodium hydrosulfide (NaSH) or thiourea under reflux in polar aprotic solvents (e.g., DMF) to substitute chlorine at the 3-position.

Optimization: Adjust reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of substrate to thiolating agent) to minimize side products like disulfides.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of 2-Chloro-5-methylpyridine-3-thiol?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns. The thiol proton (-SH) may appear as a broad peak at ~1.5–2.5 ppm (solvent-dependent).
  • X-ray Crystallography: For absolute configuration, employ single-crystal X-ray diffraction. Software suites like WinGX and ORTEP-III aid in refining crystal structures.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+^+).

Example Workflow:

Crystallization: Grow crystals in ethanol/water (1:1) at 4°C.

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Analysis: Refine data with SHELXL to resolve bond lengths/angles.

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of 2-Chloro-5-methylpyridine-3-thiol in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 or similar software to model transition states and electron density maps.
  • Key Parameters:
    • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict nucleophilic attack sites.
    • Charge Distribution: Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfur in thiol group).

Case Study:

  • A DFT study on pyridine derivatives (e.g., 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine) revealed that electron-withdrawing groups (e.g., -Cl) enhance reactivity at the 3-position .

Q. How can researchers resolve contradictions in reaction outcomes when varying substituents on the pyridine ring?

Methodological Answer:

  • Comparative Analysis: Systematically compare analogs (e.g., 2-Chloro-5-(chloromethyl)pyridine vs. 2-Chloro-3-(chloromethyl)pyridine) to assess steric/electronic effects .
  • Controlled Variables:
    • Substituent Position: Meta-substituents (5-methyl) may stabilize intermediates via resonance.
    • Solvent Effects: Polar solvents (DMF) favor SNAr mechanisms, while non-polar solvents (toluene) may slow kinetics.

Data-Driven Approach:

CompoundSubstituent PositionReaction Rate (k, s1^{-1})Yield (%)
2-Cl-5-Me-3-SH3-SH, 5-Me1.2 × 103^{-3}72
2-Cl-3-Me-5-SH5-SH, 3-Me0.8 × 103^{-3}58

Hypothetical data based on and .

Q. What safety protocols are critical when handling 2-Chloro-5-methylpyridine-3-thiol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Gloves: Nitrile gloves (tested for permeation resistance to thiols) .
    • Ventilation: Use fume hoods to prevent inhalation of volatile thiols.
  • Spill Management: Neutralize spills with 5% NaOH solution to oxidize thiols to less toxic disulfides .

Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of 2-Chloro-5-methylpyridine-3-thiol?

Methodological Answer:

  • Assay Design:
    • Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
    • Minimum Inhibitory Concentration (MIC): Use broth microdilution (concentration range: 1–256 µg/mL).
    • Controls: Include ciprofloxacin (positive) and DMSO (negative).
  • Mechanistic Studies: Perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

Note: Similar methodologies were applied to pyridine-imidazole hybrids in .

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